![molecular formula C20H21N7O5 B13431126 N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is a compound known for its significant role in medicinal chemistry, particularly as an antineoplastic agent. This compound is structurally related to folic acid and is used in the treatment of various cancers due to its ability to inhibit cell division.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-dose therapy in cancer treatment has driven the need for efficient production methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring system.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Commonly involves the replacement of functional groups on the benzoyl or pteridine rings.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives, while substitution reactions can produce various benzoyl derivatives .
Applications De Recherche Scientifique
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pteridine chemistry.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Extensively used in cancer chemotherapy, particularly for treating acute leukemia and other malignancies.
Industry: Employed in the synthesis of other pharmaceutical agents and as a research tool in drug development.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively inhibits cell division and growth, making it a potent antineoplastic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another antineoplastic agent with a similar structure and mechanism of action.
Aminopterin: An older compound with similar properties but higher toxicity.
Uniqueness
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to older compounds like aminopterin .
Propriétés
Formule moléculaire |
C20H21N7O5 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-(2,4-diaminopteridin-7-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)24-12(9-23-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t13-/m0/s1 |
Clé InChI |
CCLBVMZRXSTKOI-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


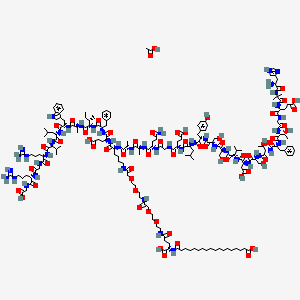

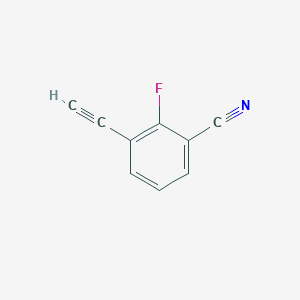

![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
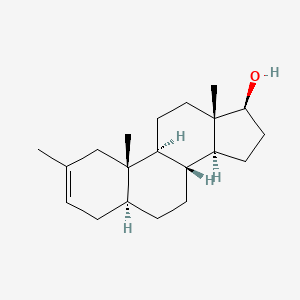
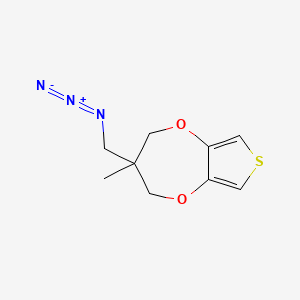


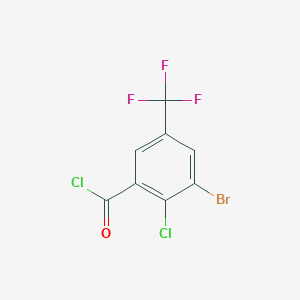
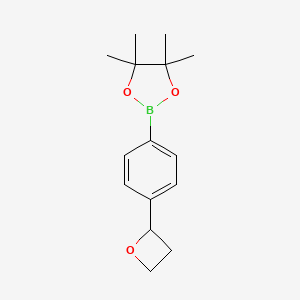
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
